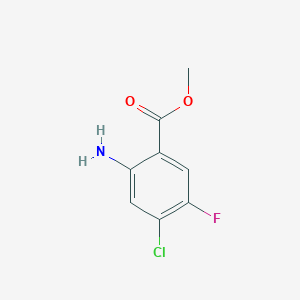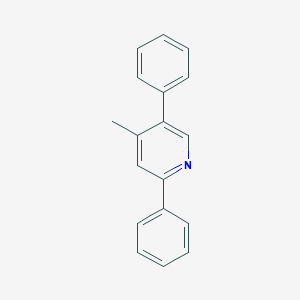
4-Methyl-2,5-diphenylpyridine
Descripción general
Descripción
4-Methyl-2,5-diphenylpyridine is an organic compound with the molecular formula C18H15N. It is a derivative of pyridine, characterized by the presence of a methyl group at the fourth position and phenyl groups at the second and fifth positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,5-diphenylpyridine typically involves a multicomponent reaction. One efficient method includes the reaction of acetophenones, aldehydes, and ammonium acetate using activated Fuller’s earth as a catalyst. This method is advantageous due to its simplicity, mild reaction conditions, and high yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of reusable heterogeneous catalysts, such as activated Fuller’s earth, is preferred for its economic and ecological benefits .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2,5-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-Methyl-2,5-diphenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of advanced materials, such as polymers and thin films.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,5-diphenylpyridine involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can participate in various catalytic processes. Additionally, its interactions with biological molecules, such as proteins and nucleic acids, are being studied to understand its potential therapeutic effects .
Comparación Con Compuestos Similares
2,5-Diphenylpyridine: Lacks the methyl group at the fourth position.
4-Methyl-2-phenylpyridine: Lacks one phenyl group at the fifth position.
2,4,6-Triarylpyridines: Have additional aryl groups at the sixth position.
Uniqueness: 4-Methyl-2,5-diphenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound in various research fields .
Propiedades
IUPAC Name |
4-methyl-2,5-diphenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c1-14-12-18(16-10-6-3-7-11-16)19-13-17(14)15-8-4-2-5-9-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQCNNMCDMYPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565515 | |
| Record name | 4-Methyl-2,5-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156021-08-8 | |
| Record name | 4-Methyl-2,5-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Methyl-2,5-diphenylpyridine in the development of efficient OLEDs?
A1: this compound (mdp) acts as a cyclometalating ligand in novel tris-cyclometalated iridium(III) complexes. These complexes, (ppy)2Ir(mdp) and (ppy)Ir(mdp)2 (where ppy is 2-phenylpyridine), exhibit desirable photophysical properties for use as phosphorescent emitters in OLEDs []. Specifically, they demonstrate high photoluminescence quantum yields (0.76-0.85) and short excited state lifetimes (0.07-0.11 μs) []. These properties translate to highly efficient OLED devices with reduced efficiency roll-off at high luminance, making them suitable for practical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
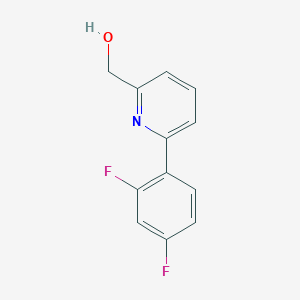
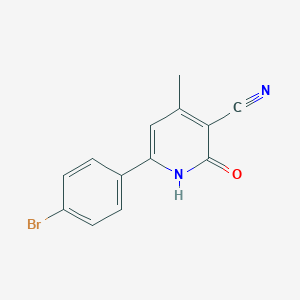

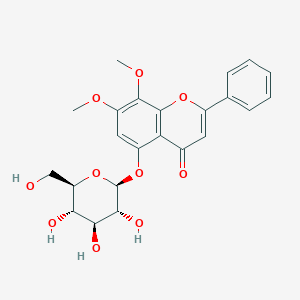

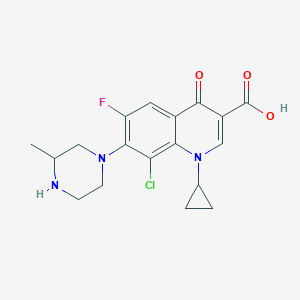
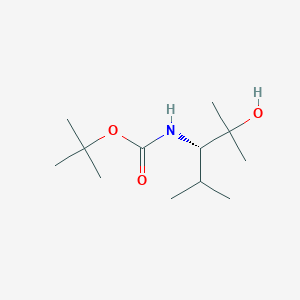
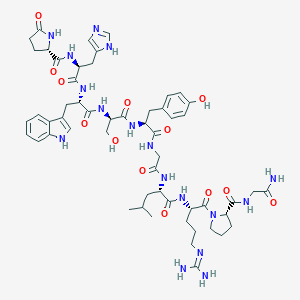
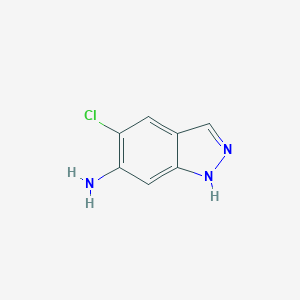
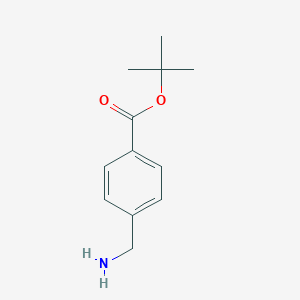
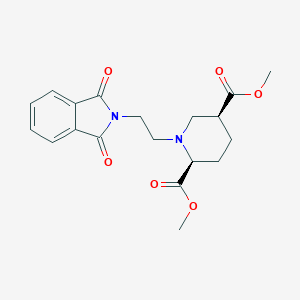
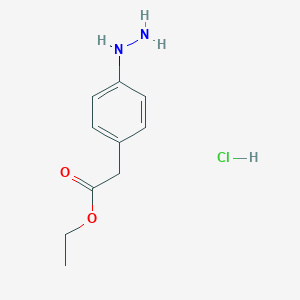
![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)
